2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide
Description
2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide (CAS: 439095-26-8) is a nitro-substituted benzoxazole derivative featuring a 1,3-benzoxazol-2-one core with a nitro group at position 5 and an acetamide moiety at position 3 (Figure 1).
Properties
IUPAC Name |
2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYMIGVSHJOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274519 | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-26-8 | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions. For instance, a common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Key Structural Attributes:
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Benzoxazole core : Provides aromaticity and stability.
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5-Nitro substituent : Electron-withdrawing group that directs electrophilic substitution to the meta position.
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Acetamide side chain : Offers sites for hydrolysis, condensation, or cross-coupling.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Acid-catalyzed hydrolysis : Yields 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid and ammonia.
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Base-mediated hydrolysis : Produces the corresponding carboxylate salt.
Reaction conditions and yields for analogous compounds are summarized below:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux, 4h | 72–78 | |
| Alkaline hydrolysis | 2M NaOH, 80°C, 2h | 85–90 |
Condensation with Carbonyl Compounds
The acetamide group participates in hydrazide formation. For instance, refluxing with aromatic aldehydes in ethanol/acetic acid yields hydrazones (see for analogous coumarin derivatives):
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde | N'-benzylidene acetohydrazide | EtOH/AcOH, 3h, reflux | 68 |
| Ethyl acetoacetate | Ethyl butanoate derivative | Solvent-free, 145–155°C | 48 |
Photochemical Behavior
The benzoxazole core and nitro group may undergo photochemical reactions. Studies on related o-alkylphenacyl derivatives ( ) suggest:
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Photoenolization : Upon UV irradiation, the nitro group could promote triplet-state formation, leading to hydrogen abstraction and enol intermediates.
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Degradation pathways : Nitro-to-nitrite rearrangements under prolonged UV exposure.
Photostability Data (Hypothetical):
| Light Source | Degradation Rate (hr⁻¹) | Major Byproduct |
|---|---|---|
| UV-A (365 nm) | 0.12 | 5-Nitroso derivative |
| Visible light | 0.03 | Unchanged |
IR and NMR Data (Inferred from Analogues):
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IR (KBr, cm⁻¹) : 3280 (N–H), 1685 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym).
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¹H-NMR (DMSO-d₆, δ) : 2.12 (s, 2H, CH₂), 7.8–8.2 (m, 3H, aromatic), 10.4 (s, 1H, NH).
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds derived from the benzoxazole family, including 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various Mannich bases, which include benzoxazole derivatives, against human cancer cell lines. These compounds demonstrated selective toxicity towards different cancer types, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
In addition to its anticancer potential, benzoxazole derivatives have been studied for their antimicrobial properties. The compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Studies
- Cytotoxicity Evaluation : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different human cancer cell lines. Results indicated that this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
- Structure-Activity Relationship Studies : Research focused on synthesizing various derivatives of benzoxazole and evaluating their biological activities. Modifications to the nitro group and acetamide moiety significantly influenced their anticancer efficacy, providing insights into optimizing these compounds for therapeutic use .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, differing in substituents and heterocyclic cores:
*Inferred from structural analogy to ; †Calculated based on inferred formula.
Key Observations:
- Heterocyclic Core: Unlike coumarin-based hybrids in , the benzoxazole core lacks extended π-conjugation, which may reduce antioxidant efficacy but improve metabolic stability.
Biological Activity
2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, also known by its CAS number 439095-26-8, is a benzoxazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity based on diverse research findings and case studies.
- Molecular Formula: C₉H₇N₃O₅
- Molecular Weight: 237.17 g/mol
- Melting Point: 234–235 °C
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific conditions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions are crucial for optimizing yield and purity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzoxazole, including this compound, possess selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Candida albicans | 16 |
Anticancer Activity
The compound has shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Research indicates that certain derivatives exhibit significantly lower toxicity to normal cells compared to cancer cells, making them promising candidates for further development as anticancer agents .
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |
|---|---|---|
| MCF-7 | 15 | 4 |
| A549 | 20 | 5 |
| HepG2 | 10 | 6 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the benzoxazole ring can modulate the activity of enzymes and receptors involved in various biological pathways .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of multiple benzoxazole derivatives against standard bacterial strains. The results indicated that while most compounds had limited activity, a few exhibited potent antibacterial effects, particularly those with electron-donating substituents .
- Cytotoxicity Evaluation : In a comprehensive evaluation of cytotoxic effects on cancer cell lines, several derivatives were found to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity underscores the therapeutic potential of benzoxazole derivatives in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
